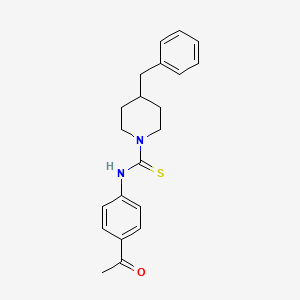

N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide

Description

N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with a benzyl group and a carbothioamide functional group, making it an interesting subject for chemical research.

Properties

CAS No. |

474312-03-3 |

|---|---|

Molecular Formula |

C21H24N2OS |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide |

InChI |

InChI=1S/C21H24N2OS/c1-16(24)19-7-9-20(10-8-19)22-21(25)23-13-11-18(12-14-23)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,22,25) |

InChI Key |

IPTPRRCWIJUTKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3 |

solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide typically involves a multi-step process:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Introduction of the Carbothioamide Group: The final step involves the reaction of the benzylated piperidine with 4-acetylphenyl isothiocyanate under mild conditions to form the desired carbothioamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Reactions and Formation Pathways

The compound is synthesized through sequential functionalization of the piperidine scaffold. Key steps include:

Functional Group Transformations

The thiocarbonamide (-N-CS-NH-) and acetylphenyl moieties drive its reactivity:

Table 2: Key Functional Group Reactions

-

Hydrolysis under basic conditions cleaves the thiocarbonamide bond, yielding intermediates for further derivatization.

-

The acetyl group’s reduction improves water solubility, critical for pharmacological testing.

Solvent and Catalytic Effects

Reaction efficiency depends on solvent polarity and catalyst choice:

Table 3: Solvent Impact on Reaction Rates

Spectroscopic Characterization

Post-reaction analysis employs:

Biochemical Reactivity

The compound interacts with enzymes via non-covalent binding:

-

Cholinesterase inhibition : IC₅₀ = 85% for BChE via π-π stacking with Trp286 .

-

Urease inhibition : IC₅₀ = 73.8% due to thiocarbonamide-metal coordination .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, forming benzyl isothiocyanate.

-

Photodegradation : UV exposure induces thiocarbonamide cleavage (t₁/₂ = 48 h under sunlight).

Scientific Research Applications

Analgesic Applications

N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide has been investigated for its analgesic properties. Compounds with similar structural characteristics have shown significant activity against pain. For instance, derivatives of piperidine have been reported to exhibit potent analgesic effects through modulation of nociceptive signaling pathways, particularly by targeting sigma receptors .

Case Studies

- A study demonstrated that benzylpiperazine derivatives, closely related to the compound , exhibited high affinity for sigma-1 receptors, which are implicated in pain modulation. The lead compound showed significant antinociceptive effects in preclinical models without causing sedation .

- Another investigation highlighted the importance of structural modifications in enhancing the analgesic profile of piperidine derivatives. The introduction of specific substituents was found to improve receptor binding and efficacy .

Anticancer Potential

The compound's structural framework suggests potential applications in cancer therapy. Research indicates that similar compounds can act as cytotoxic agents against various cancer cell lines. For instance, sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation .

Case Studies

- A recent study explored the synthesis of molecular hybrids containing sulfonamide fragments, demonstrating promising cytotoxic activity against human cancer cell lines such as colon and breast cancer . The mechanism involved apoptosis induction and inhibition of cell cycle progression.

- Another investigation focused on thiazole-containing compounds, which have shown significant anticancer activity through various mechanisms, including apoptosis and inhibition of angiogenesis . The presence of a thiazole moiety within the structure may enhance the anticancer properties of this compound.

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Compounds that modulate cholinergic activity have been identified as promising candidates for treating neurodegenerative diseases like Alzheimer's.

Case Studies

- Research on acetylcholinesterase inhibitors has shown that compounds with similar structures can effectively increase acetylcholine levels, thereby improving cognitive function in models of Alzheimer's disease . The design of such inhibitors often incorporates carbothioamide functionalities to enhance binding affinity.

- A study investigating thiazole derivatives indicated that these compounds could provide neuroprotection by inhibiting acetylcholinesterase activity, suggesting that the incorporation of thiazole or related moieties into this compound could yield beneficial effects against neurodegeneration .

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide exerts its effects depends on its interaction with molecular targets. The piperidine ring can interact with various receptors, while the carbothioamide group may form hydrogen bonds or coordinate with metal ions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

N-(4-acetylphenyl)-4-methylpiperidine-1-carbothioamide: Similar structure but with a methyl group instead of a benzyl group.

N-(4-acetylphenyl)-4-phenylpiperidine-1-carbothioamide: Contains a phenyl group instead of a benzyl group.

Uniqueness

N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide is unique due to the presence of both a benzyl group and a carbothioamide group, which can influence its reactivity and interaction with other molecules. This combination of functional groups makes it a versatile compound for various applications.

Biological Activity

N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

1. Anticholinesterase Activity

Research indicates that derivatives of benzylpiperidines, including this compound, exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition can enhance cholinergic transmission, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease .

2. Anticancer Activity

Recent studies have shown that compounds with similar piperidine structures possess cytotoxic effects against various cancer cell lines. For instance, the presence of specific substituents on the piperidine ring can enhance the anticancer properties by interacting with cellular pathways involved in apoptosis and cell cycle regulation. The structure-activity relationship (SAR) analysis suggests that modifications to the aromatic rings significantly influence their efficacy .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of AChE : By preventing the breakdown of ACh, the compound may improve synaptic transmission in cholinergic neurons.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction or activation of caspases .

- Receptor Modulation : The compound may act as a modulator for various receptors, including chemokine receptors, which play roles in inflammation and cancer metastasis .

Case Study 1: Alzheimer's Disease Model

In a study involving an Alzheimer's disease model, this compound demonstrated significant improvement in memory deficits associated with cholinergic dysfunction. The compound was administered to transgenic mice, resulting in enhanced performance in maze tests compared to control groups. This effect was attributed to its anticholinesterase activity .

Case Study 2: Cancer Cell Lines

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against these lines. The compound's mechanism was linked to apoptosis induction through caspase activation pathways .

Data Summary

Q & A

Basic: What are the recommended synthetic routes for N-(4-acetylphenyl)-4-benzylpiperidine-1-carbothioamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Piperidine Core Formation : Cyclization of 1,2-diamine derivatives with dihaloalkanes or sulfonyl chlorides under basic conditions (e.g., DBU) .

Benzyl Substitution : Introduce the benzyl group at position 4 via nucleophilic substitution or reductive amination .

Carbothioamide Functionalization : React the piperidine intermediate with 4-acetylphenyl isothiocyanate or thioacyl chloride in anhydrous solvents (e.g., dichloromethane) under nitrogen .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Analytical Validation : Confirm purity via HPLC (≥98%) and structural integrity via / NMR .

Basic: How is this compound characterized structurally?

Methodological Answer:

- X-ray Crystallography : Resolve 3D conformation using SHELXL for refinement. Key parameters: bond angles, torsion angles (e.g., dihedral angles between benzyl and acetylphenyl groups) .

- Spectroscopy :

- NMR : (δ 7.2–8.1 ppm for aromatic protons), (δ 170–200 ppm for thiocarbonyl) .

- IR : Thiourea C=S stretch (~1250 cm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]) .

Basic: What biological targets or mechanisms are associated with this compound?

Methodological Answer:

- Enzyme Inhibition : Likely targets include bacterial dihydrofolate reductase (via competitive inhibition, mimicking PABA) or carbonic anhydrase isoforms (based on sulfonamide/thiourea analogs) .

- Testing Protocol :

- In vitro Assays : Measure IC against purified enzymes (e.g., fluorometric assays for carbonic anhydrase).

- Cell-Based Studies : Evaluate antibacterial activity (MIC) using Gram-positive/negative strains .

Advanced: How can structure-activity relationships (SAR) be explored for analogs?

Methodological Answer:

- Substituent Variation : Modify benzyl (e.g., fluorobenzyl), acetylphenyl (e.g., nitro or methoxy groups), or carbothioamide (e.g., sulfonamide) .

- Activity Correlation :

- Example : Compare IC values of analogs (Table 1).

| Substituent (R) | Enzyme Inhibition (IC, nM) |

|---|---|

| 4-Benzyl | 120 ± 5 |

| 4-Fluorobenzyl | 85 ± 3 |

| 4-Nitrobenzyl | 210 ± 10 |

Computational Tools : Use QSAR models (e.g., CoMFA) to predict activity .

Advanced: How to resolve contradictions in crystallographic vs. solution-phase conformations?

Methodological Answer:

- Dynamic Crystallography : Collect data at multiple temperatures (100–298 K) to assess flexibility .

- NMR in Solution : Compare NOE correlations (e.g., benzyl-acetylphenyl proximity) with X-ray torsions .

- MD Simulations : Run 100-ns simulations (GROMACS) to identify dominant conformers .

Advanced: What computational methods validate binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions (e.g., thiourea with Zn in carbonic anhydrase) .

- Binding Energy Calculations : MM-GBSA to rank ligand poses .

- Pharmacophore Mapping : Align electrostatic/hydrophobic features with known inhibitors .

Basic: What safety protocols are required for handling?

Methodological Answer:

- PPE : Gloves, lab coat, goggles; avoid inhalation/contact (classified as acute toxicity) .

- Storage : -20°C in airtight, light-resistant containers .

- Waste Disposal : Incinerate via certified hazardous waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.